[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine
Description
[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine (CAS: 870843-45-1) is a benzylamine derivative featuring a fluorine atom at the 3-position and a morpholine substituent at the 4-position of the phenyl ring. The morpholine group, a six-membered saturated ring containing one oxygen and one nitrogen atom, confers both polarity and basicity to the compound. This structural motif is critical in medicinal chemistry, as evidenced by its incorporation into Linezolid, a potent oxazolidinone antibiotic . The compound’s primary amine (-NH₂) group enables functionalization, making it a versatile building block in drug discovery and organic synthesis .
Properties
IUPAC Name |
(3-fluoro-4-morpholin-4-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-7-9(8-13)1-2-11(10)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULVUKFJQUDLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870843-45-1 | |
| Record name | [3-fluoro-4-(morpholin-4-yl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine typically involves the reaction of 3-fluoro-4-nitrobenzaldehyde with morpholine under specific conditions to form the intermediate compound. This intermediate is then reduced to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: [3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines .
Scientific Research Applications
Chemistry: In chemistry, [3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study protein interactions and functions. It is often employed in proteomics to identify and quantify proteins in complex biological samples .
Medicine: Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Morpholine vs. Oxane (Tetrahydropyran) Substituents
[3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine (CAS: 1247619-84-6) replaces the morpholine group with an oxane (tetrahydropyran) ring connected via an ether linkage. Key differences include:
| Compound | Molecular Formula | Molecular Weight | Substituent | Key Property |
|---|---|---|---|---|
| [3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine | C₁₁H₁₃FN₂O | 208.23 | Morpholine (N,O-heterocycle) | Basic, polar |
| [3-Fluoro-4-(oxan-4-yloxy)phenyl]methanamine | C₁₂H₁₆FNO₂ | 225.26 | Oxane (ether-linked) | Non-basic, flexible |
Morpholine vs. Trifluoromethoxy Substituents
(3-Fluoro-4-(trifluoromethoxy)phenyl)methanamine substitutes morpholine with a trifluoromethoxy (-OCF₃) group. This modification:
- Lipophilicity : The trifluoromethoxy group increases logP by ~1.5 units compared to morpholine, enhancing membrane permeability.
Positional Isomerism and Boronated Analogs
Boron-Containing Derivatives
[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine (4f, CAS: Not provided) incorporates a boronate ester, enabling Suzuki-Miyaura cross-coupling reactions. Key contrasts:
- Synthetic Utility : The boronate group facilitates C-C bond formation, absent in the parent compound.
- Stability : Boronate esters are moisture-sensitive, requiring anhydrous handling compared to the stable morpholine derivative .
Physicochemical and Spectroscopic Properties
NMR Data Comparison
Biological Activity
[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity, particularly in antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse sources.
The compound features a fluorinated aromatic ring and a morpholine moiety, which contribute to its unique chemical reactivity and biological interactions. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit or modulate the activity of these targets through competitive binding at active sites, affecting signal transduction pathways and metabolic processes .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 19 |
| Bacillus subtilis | 23 |
These results suggest that the compound could serve as a promising candidate for developing new antibacterial agents .
Anticancer Properties
The compound's anticancer potential has also been investigated. In cellular assays, it demonstrated cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
| HeLa (Cervical Cancer) | 10 |
These findings highlight the compound's ability to inhibit cancer cell proliferation and induce apoptosis .
Case Studies
- Antimicrobial Study : A recent study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated significant antibacterial activity, with the compound outpacing traditional antibiotics in effectiveness against certain strains .
- Cancer Research : In a study focusing on breast cancer treatment, this compound was tested in combination with existing chemotherapeutics. The combination therapy showed enhanced efficacy, reducing tumor size significantly in preclinical models compared to monotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
